molecular formula C16H28O B1584926 Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- CAS No. 66068-84-6

Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-

Cat. No. B1584926
CAS RN: 66068-84-6
M. Wt: 236.39 g/mol
InChI Key: PCFHYANYPQEMPU-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- , also known by its IUPAC name, is a tertiary alcohol with the chemical formula C16H28O . It features a cyclohexane ring substituted with a bicyclic heptane moiety at the 4-position. This compound is classified as a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) due to its complex structure and varying composition .


Physical And Chemical Properties Analysis

  • Density : Approximately 0.982 g/cm³ (predicted) .
  • Boiling Point : Predicted to be around 324.5°C .

Scientific Research Applications

Anticonvulsant, Hypoglycemic, and Anti-inflammatory Potential

Cyclohexanol derivatives, specifically those related to 1,7,7-trimethyl-bicyclo[2.2.1]heptane, have demonstrated significant potential in medical applications. These compounds, including variations like the 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ylideneamino derivatives, have shown notable anticonvulsant properties, with some compounds offering 100% protection against pentylenetetrazole seizures. This is comparable to the effectiveness of traditional drugs like diphenylhydantoin sodium. Furthermore, certain derivatives have also exhibited hypoglycemic activity and strong anti-inflammatory effects without signs of ulcerogenicity, indicating their potential for therapeutic use in diabetes and inflammatory conditions (Aboul-Enein et al., 2006).

Chiral Compound Synthesis

Cyclohexanol derivatives have been utilized in the synthesis of chiral benzoacridinone derivatives. These compounds possess multiple asymmetric carbon atoms, contributing significantly to the field of stereochemistry. The chiral nature of these compounds is pivotal in pharmaceuticals and other applications where the chirality of molecules can profoundly influence their biological activity (Koval’skaya et al., 2010).

Molecular Structure and Reactivity

These derivatives are also key in understanding the molecular structure and reactivity of small ring compounds. Studies have shown that these compounds undergo various reactions, including Ritter reactions and molecular rearrangements, which are crucial in organic synthesis. Understanding these reactions provides insights into the behavior of small ring compounds and their potential applications in synthetic chemistry (Kozlov et al., 1988).

Optically Active Ligands

Cyclohexanol derivatives have been used to create optically active cyclopentadienyl ligands. These ligands have applications in asymmetric synthesis, an area of chemistry that focuses on creating compounds with specific three-dimensional orientations. This is particularly important in the development of new pharmaceuticals, where the spatial arrangement of molecules can be crucial for their effectiveness (Quindt et al., 2002).

properties

IUPAC Name

4-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-4-6-13(17)7-5-11/h10-15,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFHYANYPQEMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041816
Record name Cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
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Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-

CAS RN

66068-84-6
Record name 4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-(5-isocamphyl)cyclohexane
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Record name Cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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Record name Cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
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Record name 4-HYDROXY-1-(5-ISOCAMPHYL)CYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
Reactant of Route 2
Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
Reactant of Route 3
Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
Reactant of Route 4
Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
Reactant of Route 5
Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
Reactant of Route 6
Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-

Citations

For This Compound
2
Citations
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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